

Streptokinase Patency Rates: Comparative Clinical Trial Data

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Compound Focus: Estreptoquinasa

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Trial / Study Name	Comparison Agent	Early Patency Rate (TIMI 2/3)	Key Findings / Secondary Outcomes
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| **TEAM-2** [1] | Antistreplase | **SK**: 73.3% (90-240 min) **Antistreplase**: 72.1% (90-240 min) | Similar mortality (SK: 7.1%, Antistreplase: 5.9%). Antistreplase showed slightly higher rates of complete (TIMI 3) perfusion and lower residual stenosis [1]. | | **TERIMA** [2] | Recombinant SK (rSK) vs. Natural SK (nSK) | **nSK**: 70.7% (5-10 days) **rSK**: 67.1% (5-10 days) | No significant differences in patency, hemostatic effects (fibrinogen, FDP), or adverse events between rSK and nSK [2]. | | **Real-World Study** [3] | N/A (SK only) | **SK**: 76% (within 48 hours) | Patency was highly dependent on time-to-treatment: 83.3% (0-2h), 77.5% (2-4h), 68.7% (4-6h), 40% (6-12h) [3]. | | **Smokers vs. Non-Smokers** [4] | N/A (SK only) | **Smokers**: Higher patency **Non-Smokers**: Lower patency | Smokers had significantly higher rates of TIMI 3 flow post-SK, potentially due to younger age and fewer comorbidities [4]. |

Detailed Experimental Protocols

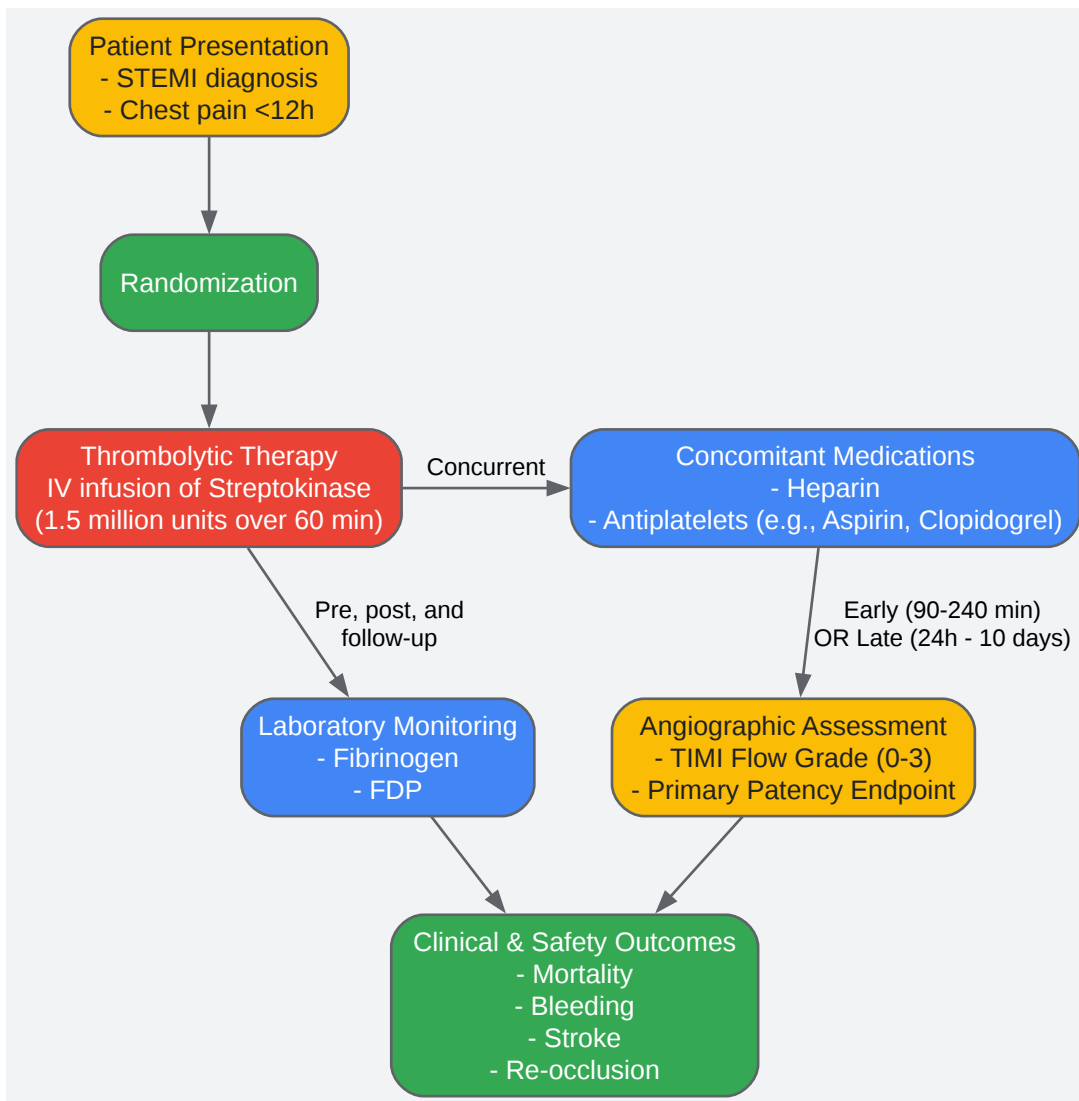
The reliability of the data above is grounded in standardized clinical trial protocols. Here are the detailed methodologies from the key studies cited.

- **TEAM-2 Trial Design** [1]:

- **Study Population:** Patients aged <76 years with ST-segment elevation myocardial infarction (STEMI), presenting with chest pain lasting 30 minutes to 4 hours.
 - **Intervention:** Randomized, double-blind, placebo-controlled. Patients received either **1.5 million units of streptokinase** (infused over 60 minutes) or **30 units of antistreplase** (infused over 2-5 minutes).
 - **Outcome Measurement:** The primary endpoint was **infarct-related artery patency**, defined as TIMI grade 2 or 3 flow, assessed via **coronary angiography** performed at two time points: early (90-240 minutes after therapy start) and late (24 hours after).
 - **Concomitant Therapy:** All patients received a heparin bolus and continuous infusion to maintain anticoagulation.
- **TERIMA Trial Design [2]:**
 - **Study Population:** Patients <70 years old with STEMI, presenting within 12 hours of symptom onset.
 - **Intervention:** Randomized to receive **1.5 million units** of either natural streptokinase (nSK) or recombinant streptokinase (rSK) in a one-hour intravenous infusion.
 - **Outcome Measurement:** Primary assessment was **coronary patency (TIMI 2-3)** via **coronary angiography** performed 5-10 days after thrombolysis.
 - **Laboratory Monitoring:** Serial measurements of **hemostatic parameters** (fibrinogen, fibrinogen degradation products - FDP, thrombin time) were taken to assess systemic fibrinolytic effects.
 - **Real-World Study Protocol [3]:**
 - **Patient Cohort:** 100 patients with STEMI receiving streptokinase.
 - **Intervention:** **1.5 million units of streptokinase** infused over 1 hour, per institutional protocol.
 - **Concomitant Medications:** All patients received dual antiplatelet therapy (aspirin and clopidogrel) and most received unfractionated heparin.
 - **Outcome Measurement:** **Coronary angiography** was performed for all patients within **48 hours** of thrombolysis to determine the patency (TIMI 2 or 3 flow) of the infarct-related artery.

Experimental Workflow for Thrombolytic Patency Trials

The following diagram illustrates the standard patient journey and key assessment points in these clinical trials.



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Interpretation of Findings for Professionals

- **Streptokinase remains an effective thrombolytic**, with patency rates between 67-76% in the studied populations [1] [3] [2]. Its efficacy is highly time-dependent, reinforcing the principle that "time is muscle" [3].
- **Comparable efficacy to Antistreplase**: The TEAM-2 trial established that streptokinase and antistreplase have similar overall patency and mortality rates, though antistreplase may offer marginal improvements in TIMI 3 flow [1].
- **Biosimilar equivalence**: The TERIMA trial demonstrated that recombinant and natural streptokinase have equivalent efficacy and safety profiles, supporting the use of biosimilar formulations [2].

- **Impact of patient factors:** The "smoker's paradox" observation, where smokers had better patency post-streptokinase, highlights how patient demographics and comorbidities can significantly influence trial outcomes and should be considered in analysis [4].

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